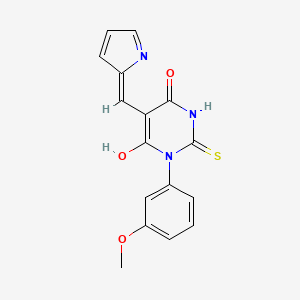
Pyrimidine-4,6-dione, hexahydro-1-(3-methoxyphenyl)-5-(2-pyrrolylmethylene)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pirimidina-4,6-diona, hexahidro-1-(3-metoxifenil)-5-(2-pirrolilmetileno)-2-tioxo- es un complejo compuesto orgánico que pertenece a la clase de derivados de pirimidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de derivados de pirimidina normalmente implica reacciones orgánicas de varios pasos. Un método común es la reacción de Biginelli, que implica la condensación de un aldehído, un éster β-ceto y urea o tiourea. Para este compuesto específico, la síntesis podría involucrar:
Reacción de condensación: Combinación de 3-metoxibenzaldehído, acetoacetato de etilo y tiourea en condiciones ácidas.
Ciclización: Formación del anillo de pirimidina mediante ciclización.
Funcionalización: Introducción del grupo pirrolilmetileno a través de una reacción posterior con pirrol.
Métodos de producción industrial
La producción industrial de tales compuestos a menudo implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir:
Catalizadores: Uso de catalizadores para acelerar la reacción.
Control de temperatura: Mantenimiento de temperaturas específicas para asegurar la cinética de reacción adecuada.
Purificación: Empleo de técnicas como la recristalización o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Los derivados de pirimidina pueden sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión a formas más oxidadas utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Reducción de grupos funcionales utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Reacciones de sustitución nucleófila o electrófila para introducir nuevos grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Solventes: Etanol, metanol, diclorometano.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir un derivado de pirimidina más oxidado, mientras que la reducción podría conducir a una forma más reducida.
Aplicaciones Científicas De Investigación
Química
Los derivados de pirimidina se estudian ampliamente en química orgánica por su reactividad única y su potencial como bloques de construcción para moléculas más complejas.
Biología
En la investigación biológica, estos compuestos a menudo se investigan por sus interacciones con macromoléculas biológicas como el ADN y las proteínas.
Medicina
Los derivados de pirimidina han mostrado promesa en química medicinal como posibles agentes terapéuticos para diversas enfermedades, que incluyen cáncer, infecciones virales y afecciones inflamatorias.
Industria
En el sector industrial, estos compuestos se pueden utilizar en la síntesis de tintes, agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
The mechanism of action of (5E)-1-(3-METHOXYPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group and is used in similar synthetic applications.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Although structurally different, it is used in industrial applications and shares some chemical properties.
Uniqueness
(5E)-1-(3-METHOXYPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C16H13N3O3S |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
6-hydroxy-1-(3-methoxyphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H13N3O3S/c1-22-12-6-2-5-11(9-12)19-15(21)13(14(20)18-16(19)23)8-10-4-3-7-17-10/h2-9,21H,1H3,(H,18,20,23)/b10-8- |
Clave InChI |
LKRFXWAOGSGYPD-NTMALXAHSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=S)/C=C\3/C=CC=N3)O |
SMILES canónico |
COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=S)C=C3C=CC=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















